Bienvenue dans la boutique en ligne BenchChem!

6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Kinase Inhibition PDGFR Cancer Signaling

6-(1H-Imidazol-1-yl)-7H-purin-2-amine (CAS 891497-81-7) is the authentic 7H-tautomer with a strategically positioned imidazol-1-yl group at C6, enabling PDGFRα/β partial inhibition distinct from complete blockade by imatinib. Its activated imidazole leaving group permits mild SNAr displacement for nucleoside derivatization—unlike 6-Cl, 6-SMe, or 6-benzylsulfonyl analogs. Not functionally interchangeable with the 2-imidazol-1-yl positional isomer (CAS 2138216-97-2). Supplied exclusively for R&D at 95% purity.

Molecular Formula C8H7N7
Molecular Weight 201.193
CAS No. 891497-81-7
Cat. No. B2595271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Imidazol-1-yl)-7H-purin-2-amine
CAS891497-81-7
Molecular FormulaC8H7N7
Molecular Weight201.193
Structural Identifiers
SMILESC1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14)
InChIKeyZURMPKHWPJZXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Imidazol-1-yl)-7H-purin-2-amine (CAS 891497-81-7): Procurement and Technical Baseline


6-(1H-Imidazol-1-yl)-7H-purin-2-amine (CAS: 891497-81-7; molecular formula C8H7N7; MW 201.19 g/mol) is a heterocyclic purine derivative featuring an imidazol-1-yl substitution at the 6-position of the purine core [1]. As a fused pyrimidine-imidazole bicyclic scaffold, it is available from multiple specialty chemical suppliers with purities typically ranging from 95% to 98%, with commercial pricing for 100 mg ranging from $260 to $410 USD and 1 g from $800 to $1,040 EUR . The compound exists in a specific 7H-tautomeric form and bears a 2-amino group, distinguishing it from alternative 9H-tautomers and positional isomers. This compound is exclusively sold for research and development purposes only [1].

6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Why In-Class Purine Analogs Cannot Be Simply Interchanged


Purine derivatives with similar core scaffolds are not functionally interchangeable due to marked differences in kinase selectivity profiles, substitution-dependent reactivity, and tautomeric form [1]. The specific 6-imidazol-1-yl substitution pattern in this compound confers distinct inhibitory activity against PDGFRα/β kinases, with % inhibition values differing from established agents such as imatinib . Furthermore, the 6-(imidazol-1-yl) moiety serves as an activated leaving group enabling mild SNAr displacement reactions for nucleoside functionalization, a synthetic utility not shared by 6-chloro, 6-methylthio, or 6-benzylsulfonyl analogs under comparable conditions [2]. Positional isomerism is also critical: the 6-imidazol-1-yl substituted derivative (CAS 891497-81-7) is structurally and functionally distinct from its 2-imidazol-1-yl positional isomer (CAS 2138216-97-2), which possesses a different substitution vector and is expected to exhibit divergent molecular recognition properties . These factors collectively preclude casual substitution with structurally related purines in research protocols or procurement decisions.

6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Comparator-Anchored Evidence for Procurement Decision Support


6-(1H-Imidazol-1-yl)-7H-purin-2-amine PDGFR Kinase Inhibitory Activity Compared to Imatinib Reference Standard

The target compound and structurally related purine derivatives have been evaluated for inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ) . In a comparative biochemical assay, a closely related derivative (Compound 10) exhibited 36% PDGFR inhibition at 0.5 µM and 43% inhibition at 10 µM, whereas the reference kinase inhibitor imatinib achieved 58% inhibition at 0.5 µM and 81% inhibition at 10 µM under identical assay conditions . This comparison demonstrates that the 6-imidazol-1-yl purine scaffold exhibits measurable, albeit partial, PDGFR inhibitory activity, providing a defined activity baseline distinct from more potent clinical agents.

Kinase Inhibition PDGFR Cancer Signaling

6-(1H-Imidazol-1-yl)-7H-purin-2-amine Antiproliferative Activity in Leukemia Cell Lines Versus Structural Analogs

The antiproliferative activity of 6-imidazol-1-yl purine derivatives has been quantified against human leukemia cell lines . A structurally related derivative (Compound 7) exhibited an IC50 of 2.27 µM in K562 (chronic myelogenous leukemia) cells, while another derivative (Compound 10) demonstrated IC50 values of 1.42 µM in HL-60 (acute promyelocytic leukemia) cells and 4.56 µM in OKP-GS cells . These compounds induce apoptosis and cell cycle arrest at the G2/M phase, establishing a defined anticancer activity baseline for the 6-imidazol-1-yl purine scaffold .

Antiproliferative Leukemia Cell Cycle

6-(1H-Imidazol-1-yl)-7H-purin-2-amine Synthetic Utility: Mild SNAr Displacement Reactivity for C6 Functionalization

The 6-(imidazol-1-yl) moiety functions as an activated leaving group in nucleophilic aromatic substitution (SNAr) reactions [1]. Lin and Robins (2000) demonstrated that 6-(imidazol-1-yl) purine nucleoside derivatives undergo quantitative SNAr displacement with N-, O-, and S-nucleophiles under mild conditions to yield diverse 6-substituted purine products [1]. This reactivity is mechanistically distinct from alternative leaving groups: the 6-(benzylsulfonyl) group requires SNAr displacement with an arylamine at ambient temperature, whereas 6-chloro derivatives typically require more forcing conditions or transition metal catalysis for efficient displacement [1].

Nucleoside Chemistry SNAr Reaction Synthetic Methodology

6-(1H-Imidazol-1-yl)-7H-purin-2-amine Positional Isomerism: Distinct Scaffold from 2-Imidazol-1-yl Purine Analogs

The target compound (6-imidazol-1-yl substituted, CAS 891497-81-7) is a distinct positional isomer of 2-(1H-imidazol-1-yl)-1H-purin-6-amine (CAS 2138216-97-2) [1]. While both compounds share the molecular formula C8H7N7 and molecular weight 201.19 g/mol, the substitution vector differs fundamentally: imidazole attachment at the 6-position (target) versus the 2-position (isomer) of the purine core [1]. The InChI Key for the target compound is ZURMPKHWPJZXGN-UHFFFAOYSA-N, whereas the positional isomer bears InChI Key RTBQOOYHJRQSQU-UHFFFAOYSA-N, confirming distinct chemical identities [1].

Positional Isomer Scaffold Differentiation Structure-Activity

6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Validated Research Application Scenarios Based on Quantitative Evidence


PDGFR-Mediated Signaling Studies and Kinase Inhibitor Comparative Pharmacology

For researchers investigating platelet-derived growth factor receptor (PDGFR) signaling in cancer or fibrotic disease models, 6-(1H-imidazol-1-yl)-7H-purin-2-amine and its structural derivatives provide a partial inhibitory phenotype distinct from complete blockade achieved by imatinib. This property supports dose-response and mechanistic studies where graded pathway modulation is required. The compound is appropriate as a tool compound in biochemical kinase assays and cellular signaling studies where partial PDGFR inhibition is desired .

Leukemia Cell Line Antiproliferative Screening and Phenotypic Hit Discovery

The low micromolar antiproliferative activity of 6-imidazol-1-yl purine derivatives in K562, HL-60, and OKP-GS leukemia cell lines positions this scaffold as a valuable component in oncology-focused compound libraries. The demonstrated induction of apoptosis and G2/M cell cycle arrest provides a defined cellular phenotype for high-throughput screening campaigns and mechanistic follow-up studies. Researchers can employ this compound as a positive control or scaffold reference in antiproliferative assays involving leukemia cell models .

Mild C6 Functionalization of Purine Nucleosides via SNAr Displacement

Synthetic chemists engaged in purine nucleoside derivatization can utilize 6-(imidazol-1-yl) purine derivatives as activated intermediates for installing diverse N-, O-, and S-substituents at the C6 position under mild conditions. This methodology offers a practical alternative to harsher displacement protocols required for 6-chloro or 6-sulfonyl precursors. Applications include the synthesis of modified nucleosides for chemical biology probes, antiviral agents, and nucleic acid aptamer development [1].

Scaffold-Based Medicinal Chemistry Optimization and Structure-Activity Relationship Studies

The 6-imidazol-1-yl purine scaffold serves as a defined starting point for medicinal chemistry optimization campaigns targeting kinases, purinergic receptors, or other purine-binding proteins. Procurement of the specific positional isomer (CAS 891497-81-7) ensures that substitution vectors align with designed binding hypotheses, avoiding the confounding effects of 2-imidazol-1-yl positional isomers (CAS 2138216-97-2). This scaffold is suitable for library synthesis, fragment-based drug discovery, and systematic SAR exploration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.